molecular formula C11H13ClN4 B14848518 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-YL)isoindolin-2-amine

5-Chloro-N-(4,5-dihydro-1H-imidazol-2-YL)isoindolin-2-amine

Katalognummer: B14848518
Molekulargewicht: 236.70 g/mol
InChI-Schlüssel: LNYXTVUGSBRSIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-N-(4,5-dihydro-1H-imidazol-2-YL)isoindolin-2-amine is a chemical compound that features a chloro-substituted isoindoline core linked to an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-YL)isoindolin-2-amine typically involves the formation of the imidazole ring followed by its attachment to the isoindoline core. One common method involves the reaction of 5-chloroisoindoline with 2-aminoimidazole under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-N-(4,5-dihydro-1H-imidazol-2-YL)isoindolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the chloro substituent.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the isoindoline core.

Wissenschaftliche Forschungsanwendungen

5-Chloro-N-(4,5-dihydro-1H-imidazol-2-YL)isoindolin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-YL)isoindolin-2-amine involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tizanidine hydrochloride: A compound with a similar imidazole structure, used as a muscle relaxant.

    Imidazole derivatives: Various imidazole-containing compounds with different biological activities.

Uniqueness

5-Chloro-N-(4,5-dihydro-1H-imidazol-2-YL)isoindolin-2-amine is unique due to its specific chloro substitution and the combination of the isoindoline and imidazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C11H13ClN4

Molekulargewicht

236.70 g/mol

IUPAC-Name

5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-1,3-dihydroisoindol-2-amine

InChI

InChI=1S/C11H13ClN4/c12-10-2-1-8-6-16(7-9(8)5-10)15-11-13-3-4-14-11/h1-2,5H,3-4,6-7H2,(H2,13,14,15)

InChI-Schlüssel

LNYXTVUGSBRSIX-UHFFFAOYSA-N

Kanonische SMILES

C1CN=C(N1)NN2CC3=C(C2)C=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.